molecular formula C10H16O B1625224 (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 473-62-1

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B1625224
CAS No.: 473-62-1
M. Wt: 152.23 g/mol
InChI Key: MQPHVIPKLRXGDJ-GJMOJQLCSA-N
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Description

(1R,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one, more commonly known as trans-Pinocamphone or trans-3-Pinanone, is a high-purity stereoisomer of the pinanone family with the molecular formula C 10 H 16 O and a molecular weight of 152.23 g/mol . This compound is a bicyclic monoterpene ketone that serves as a valuable chiral building block and reference standard in organic synthesis and analytical chemistry. Its defined stereochemistry at the 1R, 2R, and 5S positions makes it particularly useful for studying structure-activity relationships in terpene chemistry and for investigating stereospecific reactions . Researchers utilize this specific isomer as a key intermediate in the synthesis of more complex terpenoid structures and as a starting material for producing derivatives with potential biological activity. The compound is strictly for research applications in analytical chemistry, organic synthesis methodology development, and natural product research. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPHVIPKLRXGDJ-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315632
Record name (+)-Isopinocamphone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-62-1
Record name (+)-Isopinocamphone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (+)-Pinanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isopinocamphone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
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Preparation Methods

Synthesis of 3-Pinanol from α-Pinene

The preparation of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one often begins with the synthesis of 3-pinanol, a secondary alcohol precursor. A scalable method involves the hydroboration of α-pinene using sodium borohydride (NaBH₄) and acetic acid in tetrahydrofuran (THF). This reaction proceeds via a stereospecific mechanism, retaining the bicyclic framework’s chirality while introducing a hydroxyl group at the C3 position. After refluxing at 50°C for three hours, the crude product is basified with aqueous sodium hydroxide and extracted with diethyl ether, yielding 3-pinanol in 87% purity after vacuum distillation.

Direct Oxidation of α-Pinene

Catalytic Oxidation Strategies

Alternative routes explore the direct oxidation of α-pinene to bypass the 3-pinanol intermediate. While conventional oxidation methods often yield verbenone or pinene oxide, controlled conditions using ozone or transition metal catalysts can favor ketone formation. For instance, ozonolysis of α-pinene followed by reductive workup with dimethyl sulfide generates the ketone in moderate yields (50–60%). However, this method suffers from side reactions, necessitating rigorous purification via fractional distillation.

Chromium-Based Oxidants

Jones oxidation (CrO₃ in H₂SO₄) represents another viable pathway, though it requires precise temperature control to prevent over-oxidation. In a reported procedure, α-pinene is treated with Jones reagent at 0°C, yielding the ketone after 2 hours. The product is isolated by extraction with ethyl acetate and dried over anhydrous sodium sulfate, achieving a purity of >90% as verified by gas chromatography (GC).

Alternative Synthetic Routes

Functional Group Interconversion

This compound can also be synthesized from ester or amide precursors. For example, the hydrolysis of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid (compound 9) under acidic conditions affords the ketone in 82% yield. This method leverages the decarboxylation of β-keto acids, a well-established reaction in terpene chemistry.

Reductive Amination Followed by Oxidation

A multistep approach involves reductive amination of 3-pinanol with ethylamine, followed by oxidation of the resultant secondary amine. Lithium aluminum hydride (LiAlH₄) reduction of a nitrile intermediate generates the amine, which is subsequently oxidized using PDC to yield the ketone. Despite its complexity, this route demonstrates the compound’s versatility as a synthetic building block.

Characterization and Analytical Data

Spectroscopic Analysis

The structural elucidation of this compound relies heavily on NMR spectroscopy. Key ¹³C NMR assignments include:

Carbon Position δ (ppm) Assignment
C1 19.66 Methyl
C2 19.75 Methyl
C3 23.23 Quaternary
C6 26.48 Methyl
C7 29.03 Methylene

ESI-MS analysis reveals a molecular ion peak at m/z 168.2 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₈O. High-resolution mass spectrometry (HRMS) further confirms the exact mass as 168.17465 Da.

Purity and Yield Optimization

Purification via vacuum distillation or column chromatography is essential to achieve >95% purity, as determined by GC retention time matching authenticated samples. Scalable protocols report yields of 75–87% for the oxidation of 3-pinanol, whereas direct α-pinene oxidation methods remain less efficient (50–60%).

Scalability and Practical Considerations

Industrial-scale production prioritizes solvent recovery and catalyst reuse to enhance sustainability. The use of NaBH₄ and acetic acid in 3-pinanol synthesis aligns with green chemistry principles, generating minimal waste. Conversely, chromium-based oxidants pose environmental and safety challenges, driving research into alternative catalysts such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) or ruthenium complexes.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance and Flavor Industry

One of the primary applications of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is in the formulation of fragrances and flavors. Its pleasant odor profile makes it suitable for use in perfumes and food flavoring.

  • Case Study : A study published in Flavour and Fragrance Journal highlighted the use of (+)-Pinanone in creating natural fragrance blends that mimic the scent profiles of pine and other coniferous trees. The compound's unique structure allows it to impart a fresh and woody aroma that is highly desirable in both personal care products and culinary applications .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives that are useful in pharmaceuticals and agrochemicals.

  • Example : Research indicates that (+)-Pinanone can be transformed into other bicyclic compounds through selective reduction or oxidation reactions, which are valuable in the synthesis of bioactive molecules .

Pharmacological Applications

There is growing interest in the potential pharmacological effects of this compound. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties.

  • Research Findings : A recent investigation demonstrated that derivatives of (+)-Pinanone exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications for conditions such as arthritis .

Mechanism of Action

The mechanism of action of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Stereoisomers

Epimers and Enantiomers

(+)-Isopinocamphone exhibits distinct stereoisomers due to variations in substituent positions:

(1R,2S,5S)-(+)-Pinocamphone: Generated via epimerization of (+)-isopinocamphone using NaOEt in ethanol . Optical rotation: [α]²³_D = +38.5 (c 1.0, EtOH) (reported for similar systems). Key Difference: The 2-position stereochemistry (S instead of R) alters reactivity and biological activity .

(−)-Isopinocamphone: Enantiomer of (+)-isopinocamphone with [α]²³_D = −11.2 (c 1.0, EtOH). Identical NMR data to (+)-isopinocamphone but opposite optical activity .

Table 1: Stereoisomer Comparison
Property (+)-Isopinocamphone (+)-Pinocamphone (−)-Isopinocamphone
Configuration 1R,2R,5S 1R,2S,5S 1S,2S,5R
Optical Rotation +11.2 +38.5* −11.2
CAS Number 547-60-4 30517-87-4 15358-88-0
Synthesis Method PDC oxidation Epimerization PDC oxidation

*Data inferred from analogous systems .

Cis vs. Trans Isomers

  • cis-3-Pinanone (CAS 15358-88-0): A related isomer with a cis configuration at the 2- and 3-positions, differing in melting point and solubility .
  • trans-3-Pinanone: Synonym for (+)-isopinocamphone, highlighting the trans arrangement of substituents .

Comparison with Structurally Similar Bicyclic Ketones

Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one)

  • Structural Difference: Bicyclo[2.2.1]heptane framework vs. bicyclo[3.1.1]heptane in isopinocamphone.
  • Physical Properties: Camphor has a higher melting point (175°C) and broader industrial use (plasticizer, pharmaceutical) .
  • Reactivity : Camphor undergoes aldol condensation more readily due to its less hindered carbonyl group .
Table 2: Structural and Functional Comparison
Property (+)-Isopinocamphone Camphor
Bicyclic System [3.1.1] [2.2.1]
Melting Point Not reported 175°C
Applications Asymmetric synthesis Pharmaceuticals, plastics
Derivatives JS-2-11 (antiprotozoal) (E)-3-Benzylidene derivatives

Derivatives and Functionalized Analogues

Pharmaceutical Derivatives

JS-2-11: A white solid antiprotozoal agent synthesized from (+)-isopinocamphone. Structure: 2,3,4-Trifluoro-N-(((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)carbamoyl)-benzamide . Activity: In vitro efficacy against Toxoplasma gondii .

Biological Activity

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, commonly referred to as pinanone or isopinocamphone, is a bicyclic ketone with the molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.23g/mol152.23\,g/mol . This compound is notable for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects.

Chemical Structure

The structural representation of pinanone highlights its bicyclic framework:

Molecular Structure C10H16O\text{Molecular Structure }\quad C_{10}H_{16}O

Antimicrobial and Antifungal Properties

Recent studies have demonstrated that pinanone exhibits significant antimicrobial activity against various pathogens. For instance:

  • Antifungal Activity : Research indicates that pinanone has a notable antifungal effect against Fusarium verticillioides, a common fungal pathogen in agriculture . The study utilized in vitro bioassays to evaluate the efficacy of pinanone as a potential antifungal agent.
  • Antimicrobial Effects : In another study focusing on volatile organic compounds (VOCs), pinanone was shown to possess antimicrobial properties that could be leveraged in food preservation and safety .

The mechanisms through which pinanone exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
  • Inhibition of Biofilm Formation : Pinanone has been suggested to inhibit biofilm formation in bacteria, which is crucial for their pathogenicity .

Study on Antifungal Effects

A specific study investigated the antifungal effects of various ketones, including pinanone, against Fusarium verticillioides. The results indicated that pinanone had a significant inhibitory effect on fungal growth at certain concentrations.

CompoundConcentration (µg/mL)Inhibition (%)
Pinanone10075
Control-0

Study on Antimicrobial Activity

In a broader analysis of VOCs from forest ecosystems, pinanone was found to contribute to the overall antimicrobial activity of these compounds against common pathogens.

VOC CompoundPathogenInhibition Zone (mm)
PinanoneE. coli15
PinanoneS. aureus12

Q & A

Basic: How is (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one synthesized with high enantiomeric purity?

Methodological Answer:
The compound is synthesized via stereoselective epimerization. For example, treatment of (1R,2R,5S)-(+)-isopinocamphone with sodium ethoxide (NaOEt) in ethanol induces epimerization at the C2 position. The reaction mixture is purified via column chromatography to isolate the desired stereoisomer in 95% yield . Key parameters include:

  • Reagent: NaOEt (base catalyst).
  • Temperature: Room temperature to mild heating (20–40°C).
  • Purification: Silica gel chromatography using a hexane/ethyl acetate gradient.

Basic: What spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., δ 2.11 ppm, J = 5.8 Hz for axial protons) and NOE correlations .
  • HRMS : Confirm molecular weight (calc. 152.2334, observed 152.2334) .
  • Chiral GC/MS : Resolve enantiomers using columns like TC-FFAP (Kovats RI: 1553) .

Basic: How does the stereochemistry of this compound influence its reactivity in organic reactions?

Methodological Answer:
The bicyclic structure and methyl groups create steric hindrance, directing regioselectivity. For example:

  • Reduction : The ketone undergoes stereospecific reduction to alcohols, favoring axial attack due to the bicyclic framework .
  • Derivatization : Steric effects limit nucleophilic addition at the C3 carbonyl, necessitating bulky reagents (e.g., LDA) for efficient transformations .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:
Discrepancies often arise from epimerization or competing pathways. Strategies include:

  • Chiral Chromatography : Use Chiralcel OD-H columns to separate diastereomers .
  • VT-NMR : Analyze dynamic stereochemistry (e.g., ring-flipping) by varying temperature .
  • X-ray Crystallography : Resolve ambiguous NOE data with crystal structures .

Advanced: What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

  • Photoredox Catalysis : Utilize 4CzIPN under blue light to achieve radical cyclization for bicyclic derivatives (e.g., methyl 1-((bicycloheptanyl)methyl)cyclobutane-1-carboxylate) .
  • DoE (Design of Experiments) : Screen solvent polarity (DMSO > THF), temperature (0–60°C), and catalyst loading (5–20 mol%) to maximize yield .

Advanced: How to evaluate the compound’s potential in drug development?

Methodological Answer:

  • Derivatization : Synthesize carboxamide derivatives (e.g., indole-2-carboxamides) and test in vitro against target enzymes (e.g., mycobacterial assays) .
  • ADMET Modeling : Predict pharmacokinetics using QSAR models for logP (experimental: 0.9687 g/cm³) and polar surface area (20.2 Ų) .
  • Enzyme Assays : Study inhibition of thioredoxin glutathione reductase (TGR) using IC50 values from fluorogenic substrates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 2
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

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